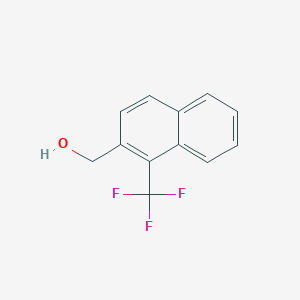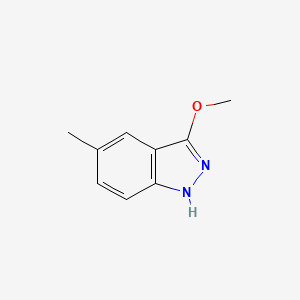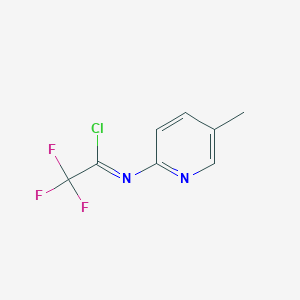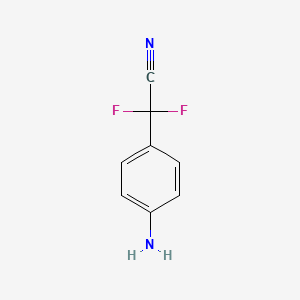
2-(4-Aminophenyl)-2,2-difluoroacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)-2,2-difluoroacetonitrile is an organic compound that features a nitrile group attached to a difluoromethyl group and an aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2,2-difluoroacetonitrile typically involves the reaction of 4-aminobenzonitrile with difluoromethylating agents. One common method includes the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminophenyl)-2,2-difluoroacetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Substituted difluoromethyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Aminophenyl)-2,2-difluoroacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging applications.
Medicine: It has potential as a precursor for the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Industry: The compound can be used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenyl)-2,2-difluoroacetonitrile depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Aminophenyl)acetonitrile: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-(4-Aminophenyl)-2,2-dichloroacetonitrile: Contains chlorine atoms instead of fluorine, leading to different electronic effects and reactivity.
4-Aminobenzonitrile: Lacks the difluoromethyl group, making it less reactive in certain substitution reactions.
Uniqueness
2-(4-Aminophenyl)-2,2-difluoroacetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity. This group can enhance the compound’s stability and binding affinity in biological systems, making it a valuable building block for the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H6F2N2 |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-2,2-difluoroacetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-8(10,5-11)6-1-3-7(12)4-2-6/h1-4H,12H2 |
Clave InChI |
PUJAXZAOZQJHEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C#N)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


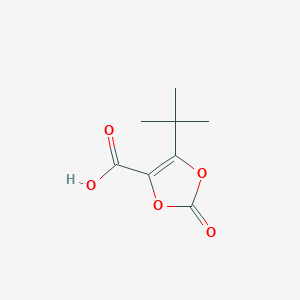
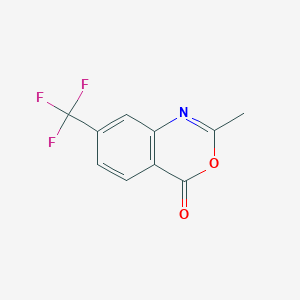
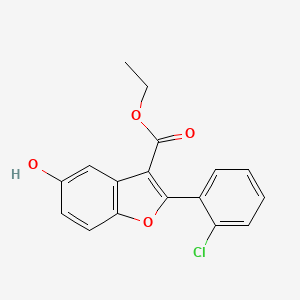
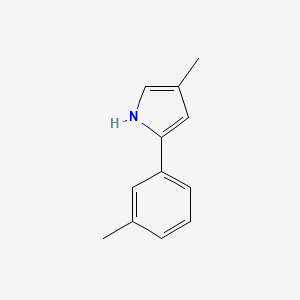
![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)

![4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13679618.png)
